molecular formula C12H13N3O3S B2637254 N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide CAS No. 1424136-44-6

N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide

Cat. No.: B2637254
CAS No.: 1424136-44-6
M. Wt: 279.31
InChI Key: MZPVIWIZSBCWQU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a cyanocyclobutyl group, a dimethyl group, and a nitro group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocyclobutanone.

    Introduction of the thiophene ring: The cyanocyclobutyl intermediate is then reacted with a thiophene derivative, such as 2-bromo-5-nitrothiophene, in the presence of a palladium catalyst to form the desired thiophene ring.

    Amidation reaction: The final step involves the reaction of the thiophene intermediate with a suitable amine, such as dimethylamine, under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require the use of halogens (e.g., chlorine or bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • 2-chloro-N-(1-cyanocyclobutyl)acetamide
  • N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide

Comparison: N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide is unique due to the presence of the nitro group and the thiophene ring, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical reactivity and potential applications. For example, the nitro group can undergo various redox reactions, while the thiophene ring can participate in electrophilic substitution reactions, making this compound versatile for different research applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N,5-dimethyl-4-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-9(15(17)18)6-10(19-8)11(16)14(2)12(7-13)4-3-5-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPVIWIZSBCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)N(C)C2(CCC2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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